molecular formula C12H18N2O B12640758 2-Ethoxy-6-piperidin-4-ylpyridine

2-Ethoxy-6-piperidin-4-ylpyridine

Cat. No.: B12640758
M. Wt: 206.28 g/mol
InChI Key: ULJQTCTUYMKBRV-UHFFFAOYSA-N
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Description

2-Ethoxy-6-piperidin-4-ylpyridine is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common motif in many pharmaceuticals, suggests that this compound may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-piperidin-4-ylpyridine typically involves the formation of the piperidine ring followed by the introduction of the ethoxy group. One common method involves the cyclization of a suitable precursor, such as a dihydropyridine derivative, under acidic or basic conditions. The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-piperidin-4-ylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-Ethoxy-6-piperidin-4-ylpyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its structural similarity to known pharmaceuticals, it is explored as a potential drug candidate for various therapeutic applications.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-piperidin-4-ylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.

    Pyridine: A six-membered aromatic ring with one nitrogen atom, found in many natural and synthetic compounds.

    Dihydropyridine: A partially saturated derivative of pyridine, commonly used in calcium channel blockers.

Uniqueness

2-Ethoxy-6-piperidin-4-ylpyridine is unique due to the combination of the ethoxy group and the piperidine ring attached to the pyridine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-ethoxy-6-piperidin-4-ylpyridine

InChI

InChI=1S/C12H18N2O/c1-2-15-12-5-3-4-11(14-12)10-6-8-13-9-7-10/h3-5,10,13H,2,6-9H2,1H3

InChI Key

ULJQTCTUYMKBRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=N1)C2CCNCC2

Origin of Product

United States

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